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An In-depth Technical Guide to 4-Acetylphenyl
Triflate
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Acetylphenyl triflate, also known as 4-acetylphenyl trifluoromethanesulfonate, is a

versatile organic compound extensively utilized in synthetic chemistry. Its structure, featuring a

reactive triflate leaving group attached to an acetyl-substituted phenyl ring, makes it a valuable

building block in the construction of complex molecular architectures. This guide provides a

comprehensive overview of its physical and chemical properties, spectral data, synthesis, and

applications in cross-coupling reactions, tailored for professionals in research and drug

development.

Core Properties
A summary of the key physical and chemical properties of 4-Acetylphenyl triflate is presented

below.
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Property Value Reference(s)

Molecular Formula C₉H₇F₃O₄S [1]

Molecular Weight 268.21 g/mol [1]

CAS Number 109613-00-5 [2]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 75-76 °C at 0.35 mm Hg [2]

Density 1.418 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.47 [2]

Storage Temperature
Room temperature, under inert

atmosphere
[3]

Chemical Reactivity and Applications
The triflate group (-OTf) is an excellent leaving group, rendering 4-acetylphenyl triflate highly

reactive in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to

its utility in organic synthesis.

Key Applications:
Suzuki-Miyaura Coupling: This compound is an effective coupling partner in Suzuki-Miyaura

reactions for the formation of carbon-carbon bonds. The triflate group is readily displaced by

a variety of organoboron reagents.

Heck Reaction: 4-Acetylphenyl triflate serves as a substrate in Heck reactions, enabling the

arylation of alkenes.

Pharmaceutical Research: The 4-acetylphenyl moiety is a key structural component in

various pharmacologically active molecules. For instance, it is found in compounds

investigated as novel antitumor agents that modulate the PI3K/Akt/mTOR signaling pathway.

Spectral Data
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Detailed spectral information is crucial for the identification and characterization of 4-

acetylphenyl triflate.

¹H and ¹³C NMR Spectroscopy
While specific, fully assigned spectral data with coupling constants are not readily available in

public literature, ¹H and ¹³C NMR spectra are available for reference from commercial suppliers

such as Sigma-Aldrich[1].

Expected ¹H NMR Spectral Features:

A singlet for the methyl protons of the acetyl group.

A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectral Features:

A signal for the carbonyl carbon of the acetyl group.

A signal for the methyl carbon of the acetyl group.

Signals for the aromatic carbons, including the carbon bearing the triflate group.

A quartet for the trifluoromethyl carbon due to coupling with fluorine.

Infrared (IR) Spectroscopy
The IR spectrum of 4-acetylphenyl triflate would be expected to show characteristic absorption

bands for its functional groups.
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Functional Group Expected Wavenumber (cm⁻¹)

C=O (ketone) ~1680

C-O (ester) ~1200-1100

S=O (sulfonate) ~1420 and ~1210

C-F (trifluoromethyl) ~1250-1000

Aromatic C=C ~1600-1450

Mass Spectrometry
The mass spectrum of 4-acetylphenyl triflate would show the molecular ion peak and

characteristic fragmentation patterns. The predicted monoisotopic mass is 268.0017 Da[1].

Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of 4-

acetylphenyl triflate.

Synthesis of 4-Acetylphenyl Triflate
This protocol describes the synthesis of 4-acetylphenyl triflate from 4-hydroxyacetophenone

and trifluoromethanesulfonic anhydride.

4-Hydroxyacetophenone Dissolution

Anhydrous CH₂Cl₂
Pyridine Cooling-15 °C

Addition

Vigorous Stirring
Argon Atmosphere

Trifluoromethanesulfonic
Anhydride

Dropwise

Warm_to_RT~6 hours Aqueous_Workup

Sat. NaHCO₃ (aq)
Water DryingAnhydrous Na₂SO₄ ConcentrationRotary Evaporation Purification

Recrystallization or
Column Chromatography 4-Acetylphenyl_TriflateFinal Product

Click to download full resolution via product page

Caption: Synthesis of 4-Acetylphenyl Triflate.

Procedure:
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Dissolve 4-hydroxyacetophenone in anhydrous dichloromethane containing dry pyridine in a

round-bottom flask under an inert atmosphere (e.g., argon)[4].

Cool the mixture to -15 °C using an ice-salt bath[4].

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period

of approximately 40 minutes[4].

Allow the reaction mixture to slowly warm to room temperature over several hours[4].

Perform an aqueous workup by washing the reaction mixture successively with ice-cold

saturated aqueous sodium bicarbonate solution and water[4].

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator[4].

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash

column chromatography on silica gel[4].

General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-acetylphenyl

triflate with an arylboronic acid.

4-Acetylphenyl Triflate
Arylboronic Acid

Reaction_Setup

Solvent (e.g., DME, Toluene)
Aqueous Base (e.g., K₂CO₃)

Heating

Inert Atmosphere
(e.g., Argon)

Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Reaction_MonitoringTLC or GC-MS Workup

Quenching
Extraction Purification

Column Chromatography
or Recrystallization Coupled_Product
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Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:
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To a reaction vessel, add 4-acetylphenyl triflate, the arylboronic acid, a suitable solvent (e.g.,

dimethoxyethane or toluene), and an aqueous solution of a base (e.g., potassium

carbonate).

Degas the mixture by bubbling an inert gas (e.g., argon) through it for several minutes.

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Heat the reaction mixture under an inert atmosphere until the starting material is consumed,

as monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

After cooling to room temperature, perform a standard aqueous workup, including extraction

with an organic solvent.

Dry the combined organic layers, concentrate the solvent, and purify the crude product by

column chromatography or recrystallization.

General Protocol for Heck Reaction
This protocol provides a general procedure for the Heck reaction of 4-acetylphenyl triflate with

an alkene.

4-Acetylphenyl Triflate
Alkene (e.g., Styrene)

Reaction_Setup

Solvent (e.g., DMF, Acetonitrile)
Base (e.g., Et₃N)

Heating

Inert Atmosphere
(e.g., Argon)Palladium Catalyst

(e.g., Pd(OAc)₂)

Phosphine Ligand
(e.g., PPh₃)

Reaction_MonitoringTLC or GC-MS Workup

Filtration
Extraction PurificationColumn Chromatography Arylated_Alkene
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Caption: Heck Reaction Workflow.
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Procedure:

In a reaction vessel, combine 4-acetylphenyl triflate, the alkene (e.g., styrene or butyl

acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), a

base (e.g., triethylamine), and a suitable solvent (e.g., DMF or acetonitrile).

Degas the mixture and heat it under an inert atmosphere.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture, filter off any solids, and perform an aqueous

workup.

Extract the product with an organic solvent, dry the combined organic layers, and remove the

solvent under reduced pressure.

Purify the residue by column chromatography to obtain the desired arylated alkene.

Safety Information
4-Acetylphenyl triflate is a hazardous substance and should be handled with appropriate safety

precautions in a well-ventilated fume hood.

Hazard Codes: T (Toxic)[3].

Risk Statements: Toxic by inhalation, in contact with skin, and if swallowed. Irritating to eyes,

respiratory system, and skin. Suspected of causing cancer[1].

Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In

case of accident or if you feel unwell, seek medical advice immediately[3].

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion
4-Acetylphenyl triflate is a key intermediate in modern organic synthesis, particularly valued for

its role in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, combined

with the importance of the 4-acetylphenyl scaffold in medicinal chemistry, ensures its continued
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relevance in both academic research and industrial drug development. This guide provides

essential information to facilitate its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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